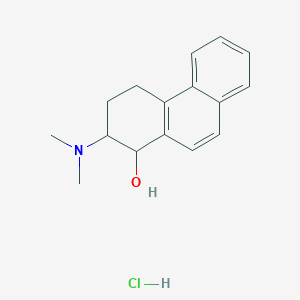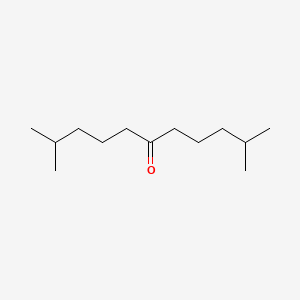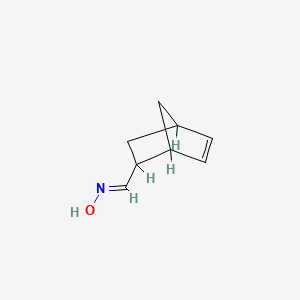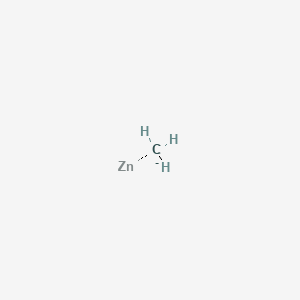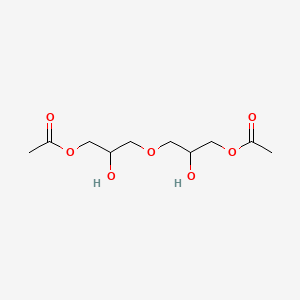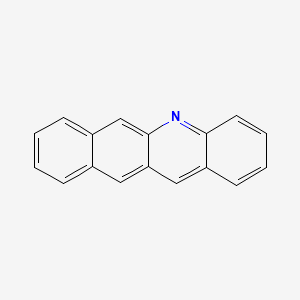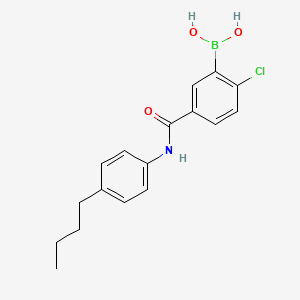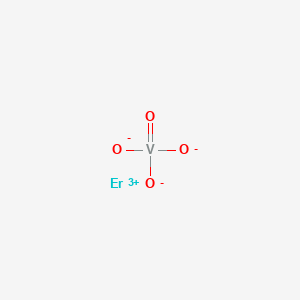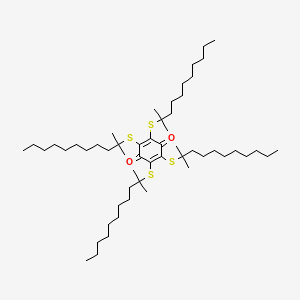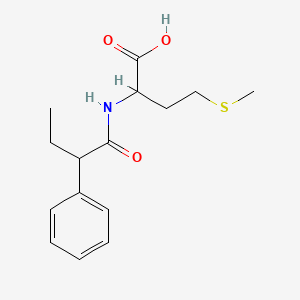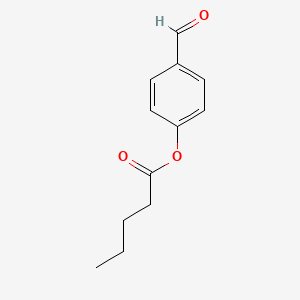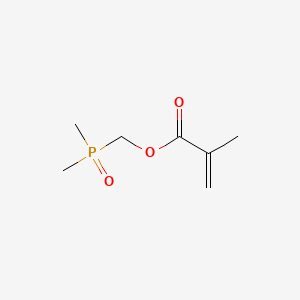
3,5,5-Trimethylhex-2-enyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,5-Trimethylhex-2-enyl acetate: is an organic compound with the molecular formula C11H20O2 . It is a colorless liquid that is used in various industrial and research applications. The compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylhex-2-enyl acetate can be synthesized through the esterification of 3,5,5-trimethylhex-2-en-1-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,5-Trimethylhex-2-enyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and acetic acid in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions to form different oxidation products, depending on the reagents and conditions used.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Various nucleophiles can be used to replace the acetate group.
Major Products Formed:
Hydrolysis: 3,5,5-Trimethylhex-2-en-1-ol and acetic acid.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Products with different functional groups replacing the acetate group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5,5-Trimethylhex-2-enyl acetate is used as a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology: In biological research, the compound is used to study the effects of esters on biological systems. It serves as a model compound to understand the behavior of similar esters in biological environments .
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic properties. Research is ongoing to explore its effects on various biological pathways .
Industry: The compound is widely used in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in the food industry .
Wirkmechanismus
The mechanism of action of 3,5,5-trimethylhex-2-enyl acetate involves its interaction with specific molecular targets. In biological systems, esters like this compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
3,5,5-Trimethylhexanol: The corresponding alcohol of 3,5,5-trimethylhex-2-enyl acetate.
Hexyl acetate: Another ester with a similar structure but different alkyl group.
Isoamyl acetate: An ester with a similar fruity odor but different molecular structure.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant odor and reactivity make it valuable in various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
26755-70-4 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
[(E)-3,5,5-trimethylhex-2-enyl] acetate |
InChI |
InChI=1S/C11H20O2/c1-9(8-11(3,4)5)6-7-13-10(2)12/h6H,7-8H2,1-5H3/b9-6+ |
InChI-Schlüssel |
YMBDREVCDCFLPE-RMKNXTFCSA-N |
Isomerische SMILES |
C/C(=C\COC(=O)C)/CC(C)(C)C |
Kanonische SMILES |
CC(=CCOC(=O)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


